molecular formula C23H21N3O4 B11630790 (5E)-1-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11630790
M. Wt: 403.4 g/mol
InChI Key: NPEOHJILZXCMBF-XMHGGMMESA-N
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Description

(5E)-1-ETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes an indole moiety and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-ETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the phenoxyethyl group. The final step involves the formation of the diazinane ring through cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazinane ring, potentially converting it into different functional groups.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, (5E)-1-ETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of new treatments for various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-ETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the diazinane ring could influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • **(5E)-1-ETHYL-5-{[1-(2-METHOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • **(5E)-1-ETHYL-5-{[1-(2-ETHOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Comparison: Compared to its analogs, (5E)-1-ETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of the phenoxyethyl group This group may enhance the compound’s ability to interact with specific biological targets or influence its chemical reactivity

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

(5E)-1-ethyl-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H21N3O4/c1-2-26-22(28)19(21(27)24-23(26)29)14-16-15-25(20-11-7-6-10-18(16)20)12-13-30-17-8-4-3-5-9-17/h3-11,14-15H,2,12-13H2,1H3,(H,24,27,29)/b19-14+

InChI Key

NPEOHJILZXCMBF-XMHGGMMESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)/C(=O)NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)C(=O)NC1=O

Origin of Product

United States

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